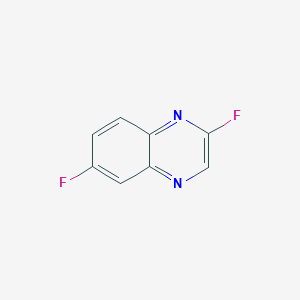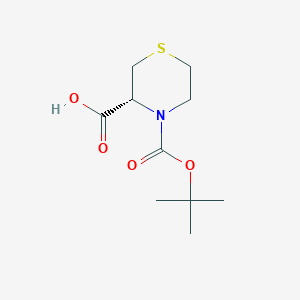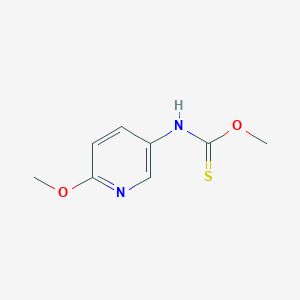
O-methyl (6-methoxypyridin-3-yl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-methyl (6-methoxypyridin-3-yl)carbamothioate, also known as OMPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OMPCT is a carbamate derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
科学研究应用
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate is in the field of pesticide development. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have potent insecticidal activity against various pests, including aphids, spider mites, and whiteflies. The compound has also been found to have fungicidal activity against various plant pathogens.
In addition to its applications in pesticide development, O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been studied for its potential applications in the field of medicine. The compound has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been found to have antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus and influenza virus.
作用机制
The mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit acetylcholinesterase, an enzyme that is essential for nerve impulse transmission in insects. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit the activity of specific kinases, which are enzymes that play a critical role in cancer cell growth and proliferation.
生化和生理效应
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have various biochemical and physiological effects. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to cause paralysis and death in insects by inhibiting nerve impulse transmission. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the primary advantages of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its high potency and specificity. The compound has been found to have potent activity against various pests and pathogens, making it an ideal candidate for pesticide and drug development. However, one of the limitations of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its potential toxicity. The compound has been found to have toxic effects on non-target organisms, including humans, and therefore requires careful handling and disposal.
未来方向
There are several future directions for research on O-methyl (6-methoxypyridin-3-yl)carbamothioate. One of the primary directions is to further investigate the mechanism of action of the compound. Understanding the specific enzymes and receptors that O-methyl (6-methoxypyridin-3-yl)carbamothioate targets could lead to the development of more potent and specific pesticides and drugs.
Another direction for research is to investigate the potential applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate in the field of nanotechnology. The compound has been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications, including drug delivery and imaging.
Conclusion
In conclusion, O-methyl (6-methoxypyridin-3-yl)carbamothioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in pesticide development and medicine. The compound has also been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications. Further research is needed to fully understand the mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate and to explore its potential applications in various fields.
合成方法
O-methyl (6-methoxypyridin-3-yl)carbamothioate is synthesized through a specific method using a reaction between 6-methoxypyridin-3-amine and thiophosgene. The reaction yields O-methyl (6-methoxypyridin-3-yl)carbamothioate as a white crystalline solid with a melting point of 165-167°C. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
属性
CAS 编号 |
120098-49-9 |
|---|---|
产品名称 |
O-methyl (6-methoxypyridin-3-yl)carbamothioate |
分子式 |
C8H10N2O2S |
分子量 |
198.24 g/mol |
IUPAC 名称 |
O-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-11-7-4-3-6(5-9-7)10-8(13)12-2/h3-5H,1-2H3,(H,10,13) |
InChI 键 |
MQZNLKZPDHYMNU-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
规范 SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
同义词 |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, O-methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



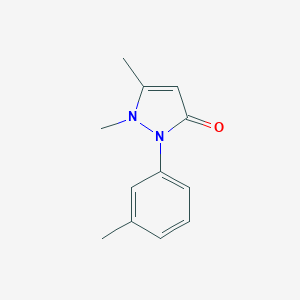
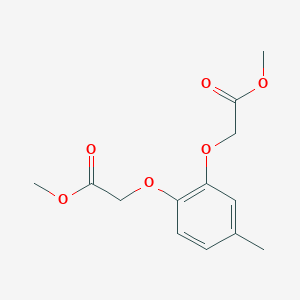
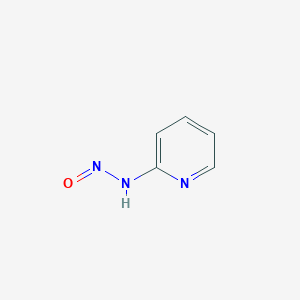

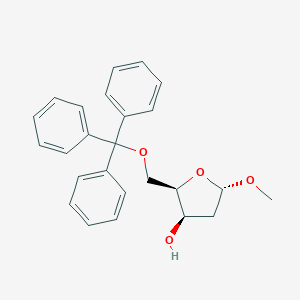
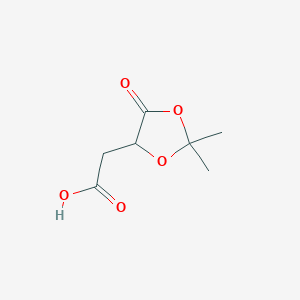
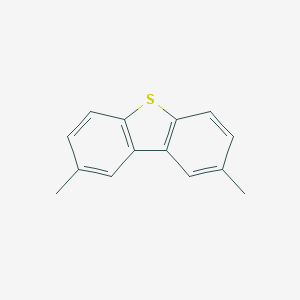
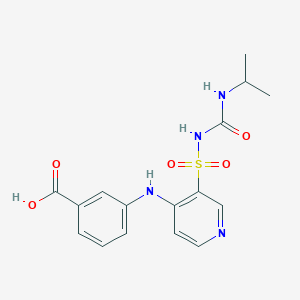
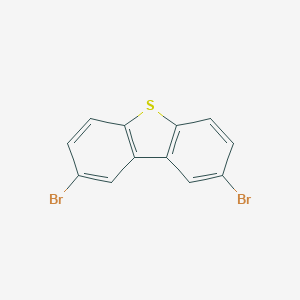

![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

